molecular formula C7H2Cl3F2NO3 B1402225 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene CAS No. 1417569-29-9

1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene

Cat. No. B1402225
CAS RN: 1417569-29-9
M. Wt: 292.4 g/mol
InChI Key: PCMALVNRICWFNV-UHFFFAOYSA-N
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Description

“1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene” is a chemical compound with the molecular formula C6H3F2NO2 . It is also known as 3,4-Difluoronitrobenzene . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds has been reported . This process involves the introduction of chlorine into the raw material of benzaldehyde or a mixture of benzaldehyde and parylene for chlorination, followed by fluoridation on the chlorination product prepared with anhydrous hydrogen fluoride to obtain trifluoromethoxybenzene .

Scientific Research Applications

Chemical Structure Analysis

  • Two isomers of 3-nitrobenzotrifluoride, closely related to 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, were studied for their crystal structures, suggesting possible implications for the formation of cocrystals in similar compounds (Lynch & Mcclenaghan, 2003).

Dissociative Electron Attachment Studies

  • Research on halocarbon derivatives of nitro-benzene, similar to 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, has shown electron interactions leading to the formation of transient negative ions, offering insights into electron capture mechanisms (Wnorowska, Kočišek, & Matejčík, 2014).

Synthesis and Substitution Studies

  • Studies on 1-nitro-4-(pentafluorosulfanyl)benzene and its derivatives, related to 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, highlight the methodologies for direct amination and nucleophilic aromatic substitution, crucial for understanding the chemical reactivity of similar compounds (Pastýříková et al., 2012).

Applications in Organic Synthesis

  • Research into the synthesis of fluorine-containing polyetherimide using related compounds emphasizes the importance of such chemicals in the development of novel materials (Yu Xin-hai, 2010).

Spectroscopic Analysis

  • Spectroscopic studies of compounds like 4-nitro-3-(trifluoromethyl)aniline, which are structurally similar to 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, provide valuable data on vibrational, structural, and electronic properties, aiding in the understanding of molecular dynamics (Saravanan, Balachandran, & Viswanathan, 2014).

Safety and Hazards

The safety data sheet for 3,4-Difluoronitrobenzene indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist or vapors, and protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

1,2-difluoro-4-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F2NO3/c8-7(9,10)16-6-4(13(14)15)2-1-3(11)5(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMALVNRICWFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225912
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1417569-29-9
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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